N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide
Description
N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a rhodanine derivative characterized by a thiazolidinone core substituted with a 4-ethoxy-3-methoxybenzylidene group at the 5-position and a 3-hydroxybenzamide moiety at the 3-position. Rhodanine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C20H18N2O5S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide |
InChI |
InChI=1S/C20H18N2O5S2/c1-3-27-15-8-7-12(9-16(15)26-2)10-17-19(25)22(20(28)29-17)21-18(24)13-5-4-6-14(23)11-13/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-10- |
InChI Key |
SDXNASRVUWDAJP-YVLHZVERSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Formation of the Thiazolidinone Ring
In a representative procedure:
-
3-Amino-2-thioxothiazolidin-4-one is prepared by reacting thiourea with chloroacetyl chloride in anhydrous ethanol under reflux (78–82°C, 4–6 hours).
-
The intermediate is then alkylated at the 3-position using 3-hydroxybenzoyl chloride in the presence of triethylamine (TEA) as a base, yielding the 3-(3-hydroxybenzoyl)thiazolidinone precursor.
Key Reaction Parameters
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Anhydrous ethanol | 85–90 | |
| Temperature | 78–82°C | – | |
| Catalyst | Triethylamine (TEA) | – |
Preparation of 4-Ethoxy-3-Methoxybenzaldehyde
The 4-ethoxy-3-methoxybenzaldehyde fragment is synthesized through sequential etherification and oxidation steps starting from vanillin (3-methoxy-4-hydroxybenzaldehyde).
Ethylation of Vanillin
-
Vanillin is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (56°C, 12 hours).
-
The reaction mixture is filtered, concentrated, and purified via recrystallization from cyclohexane to yield 4-ethoxy-3-methoxybenzaldehyde .
Optimization Insights
-
Solvent Selection : Acetone outperforms DMF due to reduced side reactions.
-
Yield Enhancement : Excess ethyl bromide (1.5 equivalents) improves conversion to 92–95%.
Knoevenagel Condensation for Benzylidene Formation
The Z-configured benzylidene group is introduced via a base-catalyzed Knoevenagel condensation between the thiazolidinone and 4-ethoxy-3-methoxybenzaldehyde.
Reaction Mechanism and Conditions
-
The thiazolidinone (1.0 equivalent) and aldehyde (1.2 equivalents) are dissolved in glacial acetic acid .
-
Piperidine (5 mol%) is added as a catalyst, and the mixture is refluxed at 110°C for 8–10 hours.
-
The product is isolated by precipitation in ice-cold water and purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Stereochemical Control
The Z-isomer predominates (>95%) due to steric hindrance from the 3-methoxy group, which disfavors the E-configuration.
Comparative Analysis of Condensation Methods
| Catalyst | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperidine | Glacial acetic acid | 110 | 97:3 | 78 | |
| NaOH | Ethanol | 80 | 85:15 | 65 |
Amidation and Final Functionalization
The 3-hydroxybenzamide group is introduced via nucleophilic acyl substitution.
Acylation Protocol
-
The condensed intermediate (1.0 equivalent) is dissolved in dry dichloromethane (DCM).
-
3-Hydroxybenzoyl chloride (1.1 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) are added under nitrogen atmosphere.
-
The reaction is stirred at room temperature for 6 hours, followed by quenching with saturated NaHCO₃.
Purification and Characterization
Synthesis Optimization and Scalability
Solvent and Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Benzylidene Ring Modifications :
- The 3-methoxy group contributes to electronic effects, stabilizing the benzylidene moiety .
- 4-Hydroxy-3-methoxybenzylidene () : The hydroxyl group enhances hydrogen bonding but reduces stability under acidic conditions compared to the ethoxy group in the target .
Thiazolidinone Ring Modifications:
- 3-Hydroxybenzamide (Target Compound) : The hydroxyl group facilitates strong hydrogen bonding, which is absent in analogs like N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide (). Sulfonamide substituents exhibit higher acidity but weaker hydrogen-bonding capacity .
- 2-Nitrobenzamide (): The nitro group is electron-withdrawing, decreasing electron density on the thiazolidinone ring and altering reactivity compared to the target’s electron-donating hydroxy group .
Spectral and Physical Properties
- The target’s IR spectrum confirms the thioxo (C=S) and carbonyl (C=O) groups, consistent with other rhodanine derivatives .
- Aromatic proton signals in the NMR (δ 7.2–7.8 ppm) align with analogs in and , while the ethoxy group’s resonance at δ 4.1 ppm distinguishes it from methoxy-substituted compounds .
Biological Activity
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and related case studies.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C20H18N2O5S2
- Molecular Weight : Approximately 402.44 g/mol
- Key Functional Groups : Thiazolidine ring, benzamide moiety
This combination of structural elements is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Compounds with similar thiazolidine structures have been shown to induce apoptosis in cancer cells through various pathways, including extrinsic and intrinsic signaling mechanisms .
Case Study: Anticancer Mechanisms
In a study involving thiazolidine derivatives, compounds were tested against several cancer cell lines, including HeLa and A549. The results demonstrated that these compounds could significantly inhibit cell proliferation, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like irinotecan .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities, potentially outperforming traditional antibiotics in certain contexts.
| Activity Type | Comparison | Reference |
|---|---|---|
| Antibacterial | More potent than ampicillin against Gram-positive bacteria | |
| Antifungal | Superior antifungal activity compared to bifonazole and ketoconazole |
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors involved in critical metabolic pathways:
- Enzyme Inhibition : The compound may inhibit enzymes related to fatty acid metabolism and cell proliferation.
- Receptor Interaction : It might bind to receptors that regulate cell growth and apoptosis.
Molecular Docking Studies
Molecular docking studies have indicated potential binding affinities of this compound with various biological targets. These studies provide insights into the molecular interactions that underpin its biological activity .
Comparative Analysis with Related Compounds
Several compounds share structural features or biological activities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-N-[5Z]-5-(4-hydroxy-3-methoxybenzylidene)-4-thioxo-thiazolidine | Similar thiazolidine structure | Antimicrobial |
| 5-(4-Hydroxyphenyl)-thiazolidine | Thiazolidine core | Anticancer |
| 2-Thioxo-thiazolidine derivatives | Variations in substituents | Antifungal |
These comparisons highlight the unique properties of the target compound due to its specific substituents that enhance solubility and bioactivity.
Q & A
Q. What are the optimal synthetic routes for N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization with chloroacetic acid or derivatives to construct the thiazolidinone ring.
- Step 3 : Sulfonylation or benzamide coupling (e.g., using 3-hydroxybenzoyl chloride) to introduce the 3-hydroxybenzamide moiety.
Optimization Tips : - Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reactivity .
- Control temperature (70–90°C) during condensation to avoid side reactions .
- Purify intermediates via column chromatography to improve final yield (>60% reported in optimized protocols) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Z-configuration of the benzylidene group and regiochemistry of substituents .
- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the thiazolidinone ring and dihedral angles between aromatic moieties .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₇N₂O₅S₂) and detects fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its activity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Thiazolidinones often show activity at 10–50 µM .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based protocols .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
- Substituent Variation : Replace 4-ethoxy-3-methoxy groups with halogens (e.g., Cl, F) or bulkier alkoxy chains to enhance target binding .
- Scaffold Hybridization : Fuse with quinoline (as in ) or coumarin moieties to improve intercalation with DNA/enzymes .
- In Silico Guidance : Molecular docking against targets like COX-2 or tubulin to prioritize substituents with favorable binding energies (e.g., ΔG < -8 kcal/mol) .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Formulation Optimization : Use nanoencapsulation (e.g., liposomes) to enhance bioavailability, as thiazolidinones often suffer from poor solubility .
- Pharmacodynamic Markers : Measure target engagement in vivo (e.g., TNF-α suppression in inflammation models) to validate mechanisms .
Q. How can the compound’s mechanism of action be elucidated against complex targets like protein kinases?
- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring thermal stabilization of kinases in cell lysates .
- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to uncover downstream pathways (e.g., apoptosis, cell cycle arrest) .
Q. What analytical methods resolve contradictions in reported biological activities across studies?
- Dose-Response Reproducibility : Validate IC₅₀ values across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Redox Activity Interference : Include controls for thiol-reactive compounds in assays (e.g., add glutathione to rule out false positives in antioxidant studies) .
- Batch Consistency : Compare HPLC purity (>95%) and polymorphic forms (via PXRD) between studies to rule out impurity-driven effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
